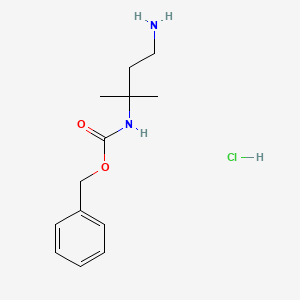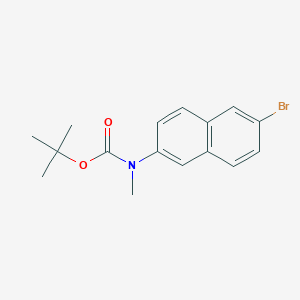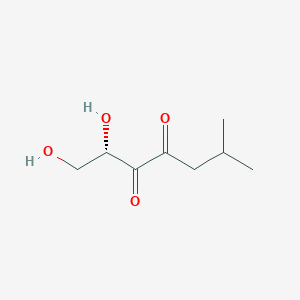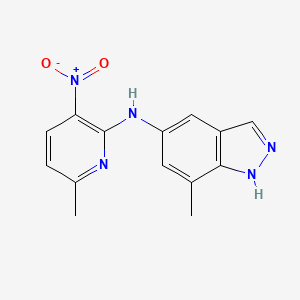
7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is a synthetic organic compound that belongs to the class of indazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the pyridine ring.
Alkylation: Addition of methyl groups to the pyridine and indazole rings.
Amination: Introduction of the amine group to the indazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of “7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid or 1H-indazole-3-amine.
Pyridine Derivatives: Compounds like 2-methylpyridine or 3-nitropyridine.
Uniqueness
“7-Methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H13N5O2 |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
7-methyl-N-(6-methyl-3-nitropyridin-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C14H13N5O2/c1-8-5-11(6-10-7-15-18-13(8)10)17-14-12(19(20)21)4-3-9(2)16-14/h3-7H,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NMYLFDSOTLEVJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C(=C2)C)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



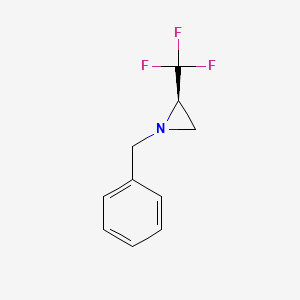

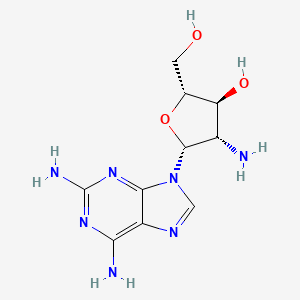
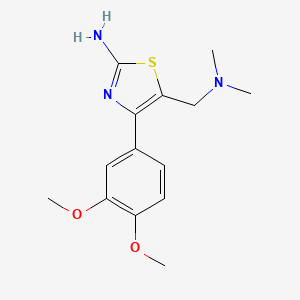
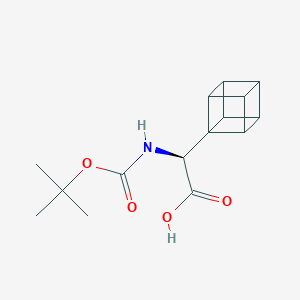

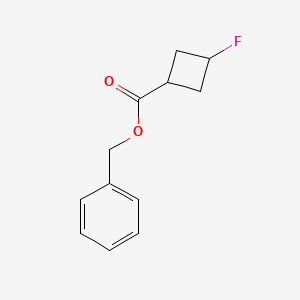
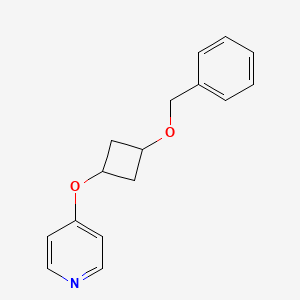
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)

